(2S-cis)-Epoxydecenol
Description
(2S-cis)-Epoxydecenol is an epoxy-containing organic compound with a decenol backbone. Epoxy groups are known for their high reactivity, making such compounds valuable in organic synthesis, flavor chemistry, and pharmaceutical research.
Properties
CAS No. |
107033-43-2 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
[(2S,3R)-3-heptyloxiran-2-yl]methanol |
InChI |
InChI=1S/C10H20O2/c1-2-3-4-5-6-7-9-10(8-11)12-9/h9-11H,2-8H2,1H3/t9-,10+/m1/s1 |
InChI Key |
MZPZDPXPQAQGJD-ZJUUUORDSA-N |
Isomeric SMILES |
CCCCCCC[C@@H]1[C@@H](O1)CO |
Canonical SMILES |
CCCCCCCC1C(O1)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S-cis)-Epoxydecenol typically involves the epoxidation of a suitable precursor, such as a decenol derivative. One common method is the Sharpless epoxidation, which uses a chiral catalyst to ensure the formation of the desired enantiomer. The reaction conditions often include the use of tert-butyl hydroperoxide as the oxidant and titanium isopropoxide as the catalyst, in the presence of a chiral ligand such as diethyl tartrate .
Industrial Production Methods: Industrial production of (2S-cis)-Epoxydecenol may involve similar synthetic routes but on a larger scale. The process needs to be optimized for yield and purity, often requiring precise control of reaction conditions and the use of high-efficiency separation techniques to isolate the desired product. Continuous flow reactors and advanced purification methods such as chromatography may be employed to achieve the necessary scale and quality .
Chemical Reactions Analysis
Types of Reactions: (2S-cis)-Epoxydecenol can undergo various chemical reactions, including:
Oxidation: The epoxide group can be further oxidized to form diols or other oxygenated derivatives.
Reduction: The epoxide can be reduced to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different functionalized products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can react with the epoxide under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction typically produces alcohols. Substitution reactions can lead to a variety of functionalized compounds, depending on the nucleophile employed .
Scientific Research Applications
Chemistry: In chemistry, (2S-cis)-Epoxydecenol is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for the preparation of enantiomerically pure compounds, which are important in various fields of research and industry.
Biology and Medicine: In biological and medical research, (2S-cis)-Epoxydecenol can be used to study the effects of chiral molecules on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of similar compounds and help in the design of new drugs with improved efficacy and reduced side effects .
Industry: Industrially, (2S-cis)-Epoxydecenol can be used in the production of specialty chemicals, including fragrances, flavors, and pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of a wide range of products .
Mechanism of Action
The mechanism of action of (2S-cis)-Epoxydecenol involves its interaction with specific molecular targets, such as enzymes or receptors. The epoxide group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. This can result in various biological effects, depending on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
Research Findings and Unresolved Questions
Stereochemical Impact: The (2S-cis) configuration of epoxydecenol may influence enantioselective reactions or receptor binding, but comparative studies with diastereomers are lacking in the evidence.
Safety Data: Hazard profiles for epoxydecenol and its analogs need further documentation to guide industrial handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
